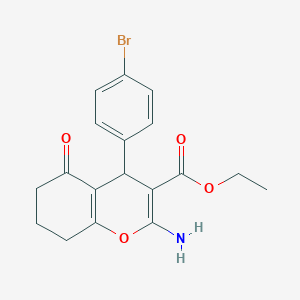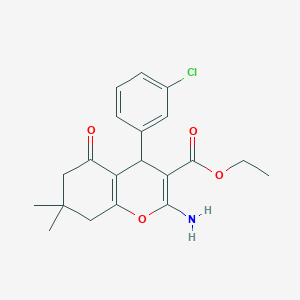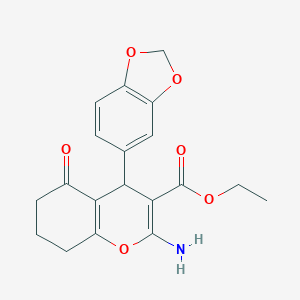![molecular formula C20H14N2O B378414 2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole CAS No. 141989-40-4](/img/structure/B378414.png)
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that features a fused ring system combining phenanthrene and imidazole with a furan substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with 2-furaldehyde in the presence of ammonium acetate. This reaction is carried out in glacial acetic acid, leading to the formation of the imidazole ring. The resulting product is then subjected to N-methylation using methyl iodide in N-methylpyrrolid-2-one with potassium hydroxide as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs primarily at the 2-position of the furan ring in acidic conditions, while both the 2 and 7 positions of the aromatic part of the molecule can be attacked in neutral conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
N-Methylation: As mentioned in the preparation methods, N-methylation is a key step in the synthesis of this compound.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves acidic or neutral conditions.
N-Methylation: Uses methyl iodide and potassium hydroxide in N-methylpyrrolid-2-one.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole: Similar in structure but with an acenaphthene core instead of phenanthrene.
2-Phenyl-1H-phenanthro[9,10-d]imidazole: Features a phenyl group instead of a furan substituent.
Uniqueness
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole is unique due to the presence of both a furan ring and a phenanthrene core, which imparts distinct chemical and physical properties. This combination makes it particularly interesting for applications requiring specific electronic or optical characteristics.
Propriétés
Numéro CAS |
141989-40-4 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-methylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C20H14N2O/c1-22-19-16-10-5-3-8-14(16)13-7-2-4-9-15(13)18(19)21-20(22)17-11-6-12-23-17/h2-12H,1H3 |
Clé InChI |
WKQLQLLFJBITQJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5 |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Methylphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378332.png)
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378335.png)
![2-{[1-(5-Methyl-2-furyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B378336.png)
![2-{[1-(4-Methoxyphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378338.png)
![2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B378341.png)
![methyl (2,3,7,8-tetramethoxy-10-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)acetate](/img/structure/B378344.png)
![7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B378347.png)

![7-amino-1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B378351.png)
![1-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B378352.png)

![2-{[2,2,2-Trifluoro-1-(2-thienylmethyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378354.png)

